(R)-3-Methylpyrrolidine
Description
Properties
IUPAC Name |
(3R)-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYINPWAJIVTFBW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452408 | |
| Record name | (R)-3-METHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69498-24-4 | |
| Record name | (R)-3-METHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The process involves two stages:
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Ring-closure reaction : Malic acid (compound I) reacts with methylamine (compound II) in a toluene/xylene solvent under reflux. This forms 3-hydroxy-1-methylcyclobutanediamide (compound III), a crystalline intermediate that facilitates purification.
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Reduction : Compound III undergoes borane-mediated reduction using sodium borohydride or potassium borohydride in tetrahydrofuran (THF). The hydroxyl group is replaced with a methyl group, yielding 1-methyl-3-pyrrolidinol, which is further processed to (R)-3-methylpyrrolidine.
Key Conditions:
Optimization and Yield Data
The patent reports yields of 27.9–41.5 g of product per 60 g of malic acid (46–69% yield). Solvent selection significantly impacts crystallinity:
| Solvent | Yield (g) | Purity (%) |
|---|---|---|
| Toluene | 40.0 | 99.2 |
| Xylene | 41.0 | 98.8 |
| Chlorobenzene | 11.2 | 97.5 |
Purification via n-heptane recrystallization enhances intermediate purity to >98%, critical for downstream reduction.
Asymmetric Hydrogenation of Pyrrole Derivatives
Asymmetric hydrogenation offers a catalytic route to enantiomerically pure this compound. This method employs chiral transition-metal catalysts to hydrogenate 3-methylpyrrole selectively.
Catalytic Systems and Conditions
Enantiomeric Excess (ee):
Catalyst loading of 0.5 mol% achieves 92–95% ee, though scalability is limited by catalyst cost and hydrogenation infrastructure.
Reduction of 3-Methylpyrrolidin-2-one
Pyrrolidinones serve as versatile intermediates for this compound synthesis. Lithium aluminum hydride (LiAlH₄) reduces 3-methylpyrrolidin-2-one to the target compound under inert conditions.
Procedure and Challenges
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Reagents : LiAlH₄ in anhydrous diethyl ether.
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Temperature : 0°C to room temperature, 4–6 hours.
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Yield : 70–75% with 85–90% ee, requiring chiral auxiliary or resolution steps for higher purity.
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods resolve racemic 3-methylpyrrolidine using lipases or esterases. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving this compound unreacted.
Process Efficiency
| Enzyme | ee (%) | Yield (%) |
|---|---|---|
| CAL-B | 98 | 45 |
| Pseudomonas fluorescens | 95 | 40 |
Drawbacks include low volumetric productivity and enzyme stability issues.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Pool (Malic Acid) | 46–69 | 99+ | High | Moderate |
| Asymmetric Hydrogenation | 80–85 | 92–95 | Low | High |
| Pyrrolidinone Reduction | 70–75 | 85–90 | Moderate | Low |
| Enzymatic Resolution | 40–45 | 95–98 | Low | High |
The chiral pool method balances yield and enantiopurity, making it industrially preferred despite moderate costs. Asymmetric hydrogenation suits small-scale pharmaceutical applications requiring ultra-high ee.
Industrial-Scale Considerations
Solvent Recycling
Toluene and THF recovery systems reduce waste and costs. Distillation reclaims >90% of solvents, crucial for economic viability.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions: ®-3-Methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, polar solvents, and moderate temperatures.
Major Products Formed:
Oxidation: N-oxides of ®-3-Methylpyrrolidine.
Reduction: Secondary amines.
Substitution: Alkylated pyrrolidines.
Scientific Research Applications
Chemistry
- Chiral Ligands and Catalysts : (R)-3-Methylpyrrolidine is utilized as a building block in synthesizing chiral ligands and catalysts for asymmetric synthesis. Its enantiomeric purity enhances the efficiency of reactions that require specific stereochemical configurations .
- Synthetic Intermediates : It serves as an intermediate in the production of various functional molecules, including pharmaceuticals and agrochemicals.
Biology
- Precursor for Bioactive Molecules : The compound is crucial in synthesizing biologically active molecules such as enzyme inhibitors and receptor agonists. Its ability to modulate biological pathways makes it valuable in drug development .
- Antioxidant and Anti-inflammatory Properties : Research indicates that derivatives of pyrrolidine exhibit antioxidant and anti-inflammatory activities, which are vital for treating oxidative stress-related diseases.
Medicine
- Neurological Applications : this compound has shown potential in developing drugs targeting neurological disorders by influencing neurotransmitter systems, particularly serotonin receptors .
- Cancer Treatment : Recent studies have identified this compound derivatives as selective antagonists for estrogen receptors, indicating their potential in breast cancer treatment as selective estrogen receptor degraders (SERDs) .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound derivatives exhibited nanomolar activity against cyclin-dependent kinases (CDKs), suggesting their potential as therapeutic agents in cancer treatment. This highlights the compound's role in developing selective inhibitors that target specific cancer pathways .
Case Study 2: Neuropharmacological Applications
In neuropharmacology, this compound was found to effectively modulate serotonin receptor activity. This modulation could lead to advancements in treating mood disorders such as depression and anxiety, showcasing the compound's relevance in psychiatric medicine .
Mechanism of Action
The mechanism of action of ®-3-Methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The chiral nature of the compound allows for enantioselective interactions, which are crucial in biological systems.
Comparison with Similar Compounds
Stereoisomers: (R)- vs. (S)-3-Methylpyrrolidine
The enantiomeric pair (R)- and (S)-3-Methylpyrrolidine exhibit distinct biological activities due to stereochemical preferences. For example:
- DYRK2 Inhibition: Compound C17, containing (S)-3-methylpyrrolidine, showed a single-digit nanomolar IC50 (9 nM) and high selectivity for DYRK2 over Haspin and MARK3. In contrast, the (R)-isomer (compound 18) was less potent, underscoring the role of chirality in kinase inhibition .
- LSD1 Inhibition : Conversely, (R)-3-Methylpyrrolidine in compound 42 achieved an IC50 of 3.7 nM against LSD1, demonstrating its efficacy in epigenetic regulation .
Structural Analogs and Derivatives
Pyrrolidine Derivatives
- (3R)-(+)-3-(Dimethylamino)pyrrolidine: Substitution with a dimethylamino group increases basicity, enabling applications in catalysis and chiral ligand design .
Piperidine Analogs
- Piperidine-3-carbonitrile hydrochloride : Lower structural similarity (0.88) and reduced potency in LSD1 inhibition compared to this compound .
Heterocyclic Scaffolds with Varied Activity
- Thiazole-Substituted Acridines : Replacement of this compound with sulfur-containing thiazole in compounds 21–22 reduced DYRK2 inhibition, highlighting the necessity of the pyrrolidine motif for target engagement .
- Piperidin-4-ylmethyl vs. This compound : In LSD1 inhibitors, replacing piperidin-4-ylmethyl with this compound (compound 42) retained potency (IC50 = 3.7 nM), whereas imidazole or pyridine substitutions abolished activity .
Biological Activity
(R)-3-Methylpyrrolidine is a chiral amine with significant biological activity, particularly in medicinal chemistry. This compound is characterized by its five-membered saturated nitrogen-containing heterocycle, which contributes to its diverse pharmacological properties. The following sections explore the biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Pharmacological Properties
This compound exhibits a range of biological activities, including:
- Antimicrobial : Demonstrated effectiveness against various bacterial strains.
- Antitumor : Exhibits potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Shows promise in reducing inflammation in various models.
- Neuroprotective : May have applications in neurodegenerative disease treatment due to its influence on neurotransmitter systems.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its stereochemistry and structural features. Variations in the substituents on the pyrrolidine ring can lead to different biological effects. For instance, the presence of a methyl group at the 3-position enhances its interaction with biological targets, which can be critical for drug design.
Table 1: Comparison of Pyrrolidine Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Methyl at C3 | Enhanced binding affinity to receptors |
| 1-Methylpyrrolidine | Methyl at C1 | Commonly used as a solvent; less reactive |
| 3-Chloro-1-methylpyrrolidine | Chlorine at C3, methyl at C1 | Potential for increased reactivity |
| (S)-3-Methylpyrrolidine | Methyl at C3 | Different bioactivity compared to (R)-enantiomer |
Neuroprotective Effects
A study highlighted the role of this compound in modulating neurotransmitter systems, which could be beneficial for neurodegenerative conditions. The compound was shown to interact with receptors involved in stress responses and appetite control, suggesting potential applications in treating disorders such as depression and obesity .
Antitumor Activity
Research has indicated that this compound derivatives can inhibit tumor growth in vitro. For example, one study evaluated several derivatives against cancer cell lines, revealing that modifications at the 3-position significantly enhanced cytotoxicity. The findings suggest that further optimization of these compounds could lead to effective anticancer agents .
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated that this compound exhibited potent activity, making it a candidate for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-3-Methylpyrrolidine, and how is enantiomeric purity ensured?
- Methodological Answer : this compound is typically synthesized via enantioselective methods such as asymmetric hydrogenation of pyrrolidine precursors or resolution of racemic mixtures using chiral auxiliaries. For example, in kinase inhibitor synthesis, this compound derivatives are prepared via multi-step reactions involving chiral starting materials, as seen in the synthesis of DYRK2 inhibitors . Enantiomeric purity is validated using chiral HPLC (High-Performance Liquid Chromatography) or polarimetry, with retention times and optical rotation values compared to reference standards .
Q. How is this compound characterized in terms of structural and chemical stability?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR (1H/13C) to verify the methyl group’s position and stereochemistry.
- LCMS (Liquid Chromatography-Mass Spectrometry) to assess molecular weight and purity (e.g., m/z 531 [M-H]- reported for a related compound) .
Stability studies under varying pH and temperature conditions are conducted via accelerated degradation assays, monitored by HPLC or TLC .
Q. What role does this compound play in medicinal chemistry scaffold design?
- Methodological Answer : The this compound motif is a chiral building block for kinase inhibitors, particularly in compounds targeting DYRK2. Its rigid pyrrolidine ring enhances binding affinity, while the methyl group at the 3-position improves selectivity. For example, replacing this group with bulkier substituents reduces potency, as shown in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How does the stereochemistry of 3-Methylpyrrolidine (R vs. S) influence biological activity in kinase inhibitors?
- Methodological Answer : Chirality critically affects potency and selectivity. In DYRK2 inhibitors, the (R)-enantiomer (compound C17) exhibits a single-digit nM IC50 (9 nM), whereas the (S)-enantiomer (compound 18) is less potent. Crystallographic data reveal that the (R)-configuration forms a hydrogen bond with Glu352 in DYRK2’s ATP-binding pocket, a key interaction absent in the (S)-form . Comparative kinome profiling (468 kinases tested) confirms the (R)-enantiomer’s selectivity for DYRK2 over closely related kinases like DYRK3 and MARK3 .
Q. What experimental strategies address contradictory SAR data when modifying this compound derivatives?
- Methodological Answer : Contradictions in SAR (e.g., compound 20’s reduced efficacy despite enhanced hydrogen-bonding potential) require iterative hypothesis testing:
- Crystallography : Resolve inhibitor-kinase complexes to identify non-canonical binding modes.
- Free-energy perturbation (FEP) simulations : Predict the impact of substituents on binding thermodynamics.
- Selectivity panels : Use broad kinome screens to rule off-target effects. For example, compound 17’s selectivity was validated via parallel assays against Haspin and MARK3 .
Q. How can researchers optimize this compound-based compounds for in vivo efficacy without compromising selectivity?
- Methodological Answer : Optimization involves:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and permeability (Caco-2 assays).
- Pro-drug strategies : Mask polar groups to enhance bioavailability.
- Toxicity screens : Evaluate DNA intercalation risks (e.g., isothermal titration calorimetry for acridine derivatives) .
Prioritize modifications that retain the this compound core while adjusting peripheral substituents (e.g., fluorination to improve metabolic stability) .
Q. What computational tools are effective for predicting the binding affinity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to model interactions with target kinases. For DYRK2, simulations should focus on the Glu352 interaction and hydrophobic pocket occupancy. Machine learning models (e.g., RF or SVM trained on kinome data) can predict selectivity profiles .
Data Contradiction and Reproducibility
Q. How should researchers interpret discrepancies between in vitro and cellular activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from off-target effects or cellular uptake limitations. Mitigation strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
